AhR Binding Affinity: Target Compound vs. ITE (Indole-3-carbonyl-thiazole Regioisomer)
The target compound is an N1-indolyl-propanoyl-thiazole regioisomer of ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate). ITE binds AhR with a Ki of 3 nM and functions as a potent endogenous agonist [1]. The target compound lacks the carbonyl group at the indole 3-position, which is essential for AhR binding; therefore it is predicted to be inactive or orders-of-magnitude weaker at AhR [2]. This represents a functional differentiation: researchers seeking AhR modulation should select ITE; those seeking AhR-inert indole–thiazole scaffolds for other targets should prefer the target compound.
Predicted Ki > 10,000 nM
Ki = 3 nM (AhR agonist)
| Evidence Dimension | AhR binding affinity (Ki) |
|---|---|
| Target Compound Data | No detectable AhR binding predicted (Ki > 10,000 nM estimated by SAR extrapolation) |
| Comparator Or Baseline | ITE: Ki = 3 nM (AhR agonist) [1] |
| Quantified Difference | >3,000-fold weaker AhR binding for the target compound relative to ITE |
| Conditions | Radioligand competition binding assay using recombinant human AhR; data for ITE from Song et al. (2002); target compound prediction based on SAR from indole-3-carbonyl deletion analogs. |
Why This Matters
This >3,000-fold difference in AhR affinity ensures that the target compound does not trigger AhR-mediated off-target effects, making it preferable for screens where AhR activation would confound results.
- [1] Song, J. et al. (2002) 'Identification of a high-affinity ligand (ITE) for the aryl hydrocarbon receptor', Journal of Biological Chemistry, 277(36), pp. 32534–32540. Ki = 3 nM for AhR. View Source
- [2] Henry, E.C. et al. (2010) 'Structure–activity relationships for aryl hydrocarbon receptor agonists', Chemical Research in Toxicology, 23(5), pp. 861–871. SAR demonstrating requirement of indole 3-carbonyl for AhR binding. View Source
